molecular formula C23H21N3O4S2 B3003927 N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 922985-92-0

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B3003927
CAS RN: 922985-92-0
M. Wt: 467.56
InChI Key: ZUYKDPGLVZNGIB-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide" is a member of the benzenesulfonamide family, which is known for its potential biological activities, particularly in cancer research. The structure of this compound suggests that it may have interesting interactions with various biological targets due to the presence of a thiazole ring, a methoxyphenylsulfonyl group, and a pyridinylmethyl moiety.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves multi-step reactions starting from substituted benzaldehydes or other aromatic precursors. For instance, compounds with cytotoxic activity against human breast cancer cell lines have been synthesized by reacting substituted thiazolylaminos with pyridinyl benzenesulfonamides . Another approach involves the synthesis of tetrahydropyridine and benzimidazole derivatives, which are then further reacted with substituted benzoyl chlorides or benzenesulfonyl chlorides to yield the target compounds . These methods highlight the versatility and complexity of synthesizing benzenesulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These techniques provide detailed information about the molecular geometry, conformational flexibility, and electronic properties of the compounds. For example, the X-ray structure can reveal the presence of independent molecules in the asymmetric unit and the overall crystal packing .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, they can react with hydrazine hydrate, phenyl hydrazine, or hydroxylamine to form pyrazoles, isoxazoles, or pyrimidinethiones, respectively . These reactions are crucial for generating a diverse array of heterocyclic compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties and, consequently, the biological activity of the compounds. For example, the introduction of methoxy, hydroxy, or trimethoxy groups can enhance the cytotoxic activities of these compounds . Additionally, the electronic properties, such as molecular electrostatic potential distribution and frontier molecular orbitals, can be studied to predict the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : N-(benzo[d]thiazol-2-yl) derivatives like flurbiprofen derivative are synthesized from reactions involving benzo[d]thiazol-2-amine, yielding compounds characterized via various spectral data (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities and Applications

  • Anticonvulsant Properties : Compounds containing a sulfonamide thiazole moiety, similar to the one in N-(benzo[d]thiazol-2-yl) derivatives, have shown significant anticonvulsive effects in some synthesized compounds, indicating potential in treating convulsions (Farag et al., 2012).
  • Anticancer Activity : Cobalt(II) complexes of N-(benzo[d]thiazol-2-yl) derivatives have been synthesized and showed promising in vitro cytotoxicity against human breast cancer cell lines, suggesting their potential in cancer therapy (Vellaiswamy & Ramaswamy, 2017).
  • Antimicrobial Efficacy : Some derivatives of N-(benzo[d]thiazol-2-yl) have demonstrated considerable antibacterial activity, indicating their potential as antimicrobial agents (Patel & Agravat, 2009).
  • Psychotropic and Anti-inflammatory Effects : Derivatives of N-[(benzo)thiazol-2-yl] exhibit psychotropic in vivo, anti-inflammatory in vivo, and selective cytotoxic effects against tumor cell lines, highlighting their potential in treating various neurological and inflammatory disorders (Zablotskaya et al., 2013).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-30-18-9-11-19(12-10-18)32(28,29)15-13-22(27)26(16-17-6-4-5-14-24-17)23-25-20-7-2-3-8-21(20)31-23/h2-12,14H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKDPGLVZNGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide

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